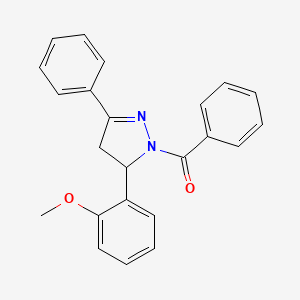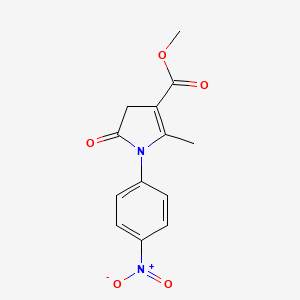![molecular formula C18H18N4OS B4109462 N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4109462.png)
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
描述
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, also known as PETT, is a chemical compound that has gained attention in the scientific community for its potential applications in research. PETT is a thioacetamide derivative that contains a triazole ring and a phenylethyl group. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been proposed that this compound may exert its effects by modulating the activity of neurotransmitters in the brain, such as GABA and glutamate. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. This compound has also been found to increase the levels of serotonin and dopamine in the hippocampus, which could contribute to its anxiolytic and antinociceptive effects. Additionally, this compound has been found to inhibit acetylcholinesterase activity, which could be useful in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for administration. This compound also has low bioavailability and may require higher doses to achieve therapeutic effects.
未来方向
There are several potential future directions for the study of N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One possible direction is the investigation of this compound's effects on other neurotransmitters and receptors in the brain. This compound's potential use in the treatment of other neurological disorders, such as depression and anxiety, could also be explored. Additionally, the development of this compound analogs with improved solubility and bioavailability could be pursued. Finally, the investigation of this compound's potential as a therapeutic agent in human clinical trials could be considered.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. This compound has been found to exhibit anticonvulsant and anxiolytic activities, as well as antinociceptive effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. While this compound has several advantages for lab experiments, it also has some limitations. There are several potential future directions for the study of this compound, including the investigation of its effects on other neurotransmitters and receptors in the brain, and the development of this compound analogs with improved solubility and bioavailability.
科学研究应用
N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential scientific research applications. It has been found to exhibit anticonvulsant and anxiolytic activities in animal models. This compound has also been shown to have antinociceptive effects, which could be useful in the treatment of pain. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity.
属性
IUPAC Name |
N-(2-phenylethyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(19-12-11-15-7-3-1-4-8-15)13-24-18-20-14-22(21-18)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMWZTFPCRTANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1]benzofuro[3,2-d]pyrimidin-4-ylvaline](/img/structure/B4109379.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4109388.png)


![5-(2-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109402.png)

![4-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4109417.png)
![N-[4-(methylamino)-3-nitrophenyl]acetamide](/img/structure/B4109426.png)
![2-[3-allyl-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4109435.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4109441.png)
![1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4109444.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4109445.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4109456.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide](/img/structure/B4109465.png)
